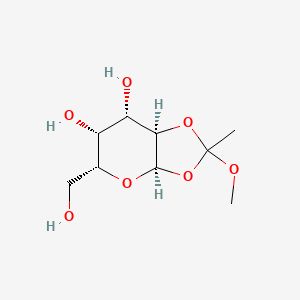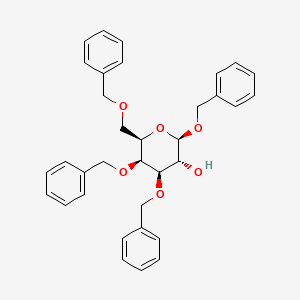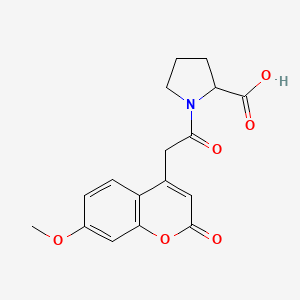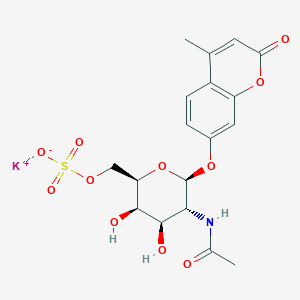
3-Chloro-3-deoxy-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has gained significant attention in various fields of research, including medical, environmental, and industrial applications. The compound is characterized by the presence of a chlorine atom at the third carbon position of the glucose molecule, replacing a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-3-deoxy-D-glucopyranose is synthesized from D-glucose through a series of chemical reactions. The synthesis involves the use of thionyl chloride as a chlorination agent, followed by a deoxylation step using a reducing agent such as sodium borohydride . The reaction conditions typically include:
Chlorination: D-glucose is treated with thionyl chloride in an anhydrous solvent, such as dichloromethane, at low temperatures to introduce the chlorine atom.
Deoxylation: The chlorinated intermediate is then reduced using sodium borohydride in a suitable solvent, such as methanol, to remove the hydroxyl group and form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-deoxy-D-glucopyranose undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of deoxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used to replace the chlorine atom with hydroxyl or amino groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of 3-hydroxy-3-deoxy-D-glucopyranose or 3-amino-3-deoxy-D-glucopyranose.
Oxidation: Formation of 3-chloro-3-deoxy-D-glucuronic acid or 3-chloro-3-deoxy-D-glucoaldehyde.
Reduction: Formation of 3-deoxy-D-glucopyranose.
Applications De Recherche Scientifique
3-Chloro-3-deoxy-D-glucopyranose has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various chemically and biologically active molecules.
Biology: The compound is used in glycobiology research to study the structure, synthesis, biology, and evolution of sugars.
Medicine: It is investigated for its potential use in drug discovery and synthesis, particularly in the development of antidiabetic agents.
Industry: The compound is utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-3-deoxy-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose utilization and storage. Additionally, it may interact with membrane transport proteins, influencing the transport of molecules across cell membranes .
Comparaison Avec Des Composés Similaires
3-Chloro-3-deoxy-D-glucopyranose can be compared with other similar compounds, such as:
3-Chloro-3-deoxy-1,2,4,6-tetra-O-acetyl-D-glucopyranose: This compound is used in glycobiology research and has similar structural features but with additional acetyl groups.
3-Deoxy-D-glucopyranose: Lacks the chlorine atom and is used in different biochemical studies.
3-Amino-3-deoxy-D-glucopyranose: Contains an amino group instead of a chlorine atom and is used in the synthesis of glycosylamines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
22933-89-7 |
|---|---|
Formule moléculaire |
C₆H₁₁ClO₅ |
Poids moléculaire |
198.6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


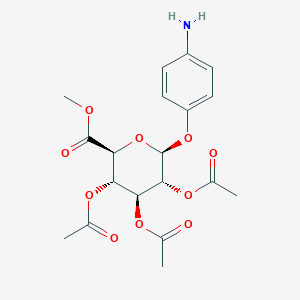
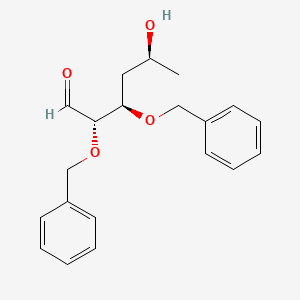

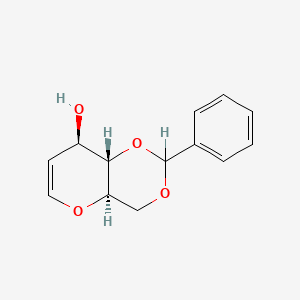

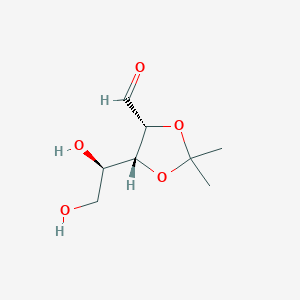

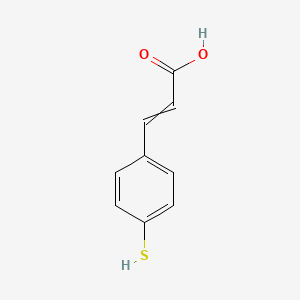
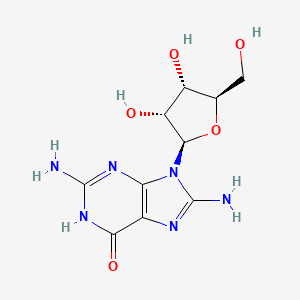
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)
